molecular formula C17H15N3O2S3 B2638436 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-29-9

6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2638436
CAS No.: 862975-29-9
M. Wt: 389.51
InChI Key: YMAOTJCAJIAJFH-UHFFFAOYSA-N
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Description

6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic benzothiazole derivative supplied for research purposes. Benzothiazole-based compounds are a subject of significant interest in medicinal chemistry due to their diverse pharmacological profiles. This compound features a disubstituted benzothiazole core, a structural motif present in several biologically active molecules. Benzothiazole analogues have been identified as potent and selective inhibitors of protein kinases, which are attractive targets for drug development. Specifically, structurally optimized benzothiazole compounds have demonstrated potent, low-nanomolar inhibition of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) isoforms . These kinases are involved in critical cellular processes such as the Wnt signaling pathway, DNA damage response, and cell cycle progression; their deregulation is implicated in cancers and neurodegenerative diseases . Furthermore, benzothiazole scaffolds are extensively investigated in anti-infective research, showing promising activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . The rational design of new benzothiazole agents continues to be a key strategy in addressing drug-resistant strains of bacteria . The distinct structure of this compound, incorporating ethyl and methylsulfonyl substituents, makes it a valuable chemical entity for researchers exploring new small-molecule inhibitors in oncology, neuroscience, and antimicrobial therapy. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S3/c1-3-10-4-6-12-14(8-10)23-16(18-12)20-17-19-13-7-5-11(25(2,21)22)9-15(13)24-17/h4-9H,3H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAOTJCAJIAJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis relies on three main reaction pathways:

2.1 Thiocyanation and Cyclization
Bromine in acetic acid generates thiocyanogen (SCN)₂, which reacts with aromatic amines to form thiocyanate intermediates. These intermediates undergo cyclization to form the benzothiazole ring .

2.2 Alkylation
Alkylation of the benzothiazole’s amino group occurs via SN₂ mechanisms, where ethyl iodide replaces a leaving group (e.g., hydroxyl or halide) .

2.3 Oxidation to Sulfone
Methylthio groups are oxidized to methylsulfonyl using H₂O₂ or other oxidants. This step enhances the compound’s water solubility and biological activity .

Analytical Characterization

The compound’s structure is confirmed through:

Technique Key Observations
¹H NMR Peaks at δ 1.2–3.0 ppm (ethyl groups), δ 6.5–8.0 ppm (aromatic protons) .
¹³C NMR Signals at δ 20–60 ppm (ethyl carbons), δ 120–150 ppm (aromatic carbons).
Mass Spectrometry Molecular ion peak at m/z 316.37 (C₁₆H₁₆N₂O₂S) .

Biological Activities

The compound exhibits potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . Its dual benzothiazole rings may facilitate binding to specific cellular targets, such as colchicine-binding sites .

Key Research Findings

  • Antimicrobial Activity : Derivatives of benzothiazole with sulfone groups show enhanced activity against Gram-positive bacteria .

  • Drug Design : The compound’s structure allows for further functionalization (e.g., addition of hydrophilic groups) to improve pharmacokinetics.

Scientific Research Applications

Pharmacological Applications

Thiazole derivatives, including the compound , have been extensively studied for their potential therapeutic effects. Notably, they exhibit:

  • Anticancer Activity : Research indicates that thiazole compounds can inhibit cancer cell proliferation. For instance, certain thiazole derivatives show promising results against various cancer cell lines, demonstrating IC50 values in the low micromolar range, which suggests strong anticancer properties .
  • Neuroprotective Effects : Thiazole derivatives have been investigated for their ability to ameliorate conditions associated with Alzheimer's disease. They can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Anticancer Activity

A study conducted by Siddiqui et al. (2020) synthesized a variety of thiazole derivatives and evaluated their anticancer properties. Among these, certain compounds demonstrated significant activity against human glioblastoma and melanoma cell lines, with the presence of specific substituents enhancing their efficacy .

CompoundCell LineIC50 (µM)Mechanism of Action
35aU25124.38Inhibition of cell proliferation
35bWM79388.23Induction of apoptosis

Neurodegenerative Disease Research

In a comprehensive review, it was noted that thiazole-based compounds could serve as multitarget agents for treating Alzheimer's disease. They were found to affect various targets including beta-secretase and glycogen synthase kinase 3β, which are implicated in neurodegeneration .

Mechanism of Action

The mechanism of action of 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Mono-Benzothiazole Derivatives

  • 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c): Exhibits potent nitric oxide (NO) scavenging (IC50 = 38.19 µg/mL) and urease inhibition (86.24% at 50 µg/mL) due to the electron-donating methoxy group, which enhances resonance stabilization .
  • 6-Bromo-N-methylbenzo[d]thiazol-2-amine: Bromine’s steric bulk and electronegativity reduce NO scavenging activity (IC50 = 57.8 µg/mL), highlighting the negative impact of bulky substituents .

Bis-Benzothiazole Derivatives

  • N-(6-Methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine : Demonstrates anticancer activity (IC50 = 5.04–13 µM against Colo205 cells) via p53 activation and mitochondrial apoptosis pathways. The methoxy group likely enhances cell permeability .
  • N-(Benzo[d]thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine : Structural similarity to the target compound but lacks sulfonyl and ethyl groups, suggesting reduced electronic modulation .

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: Sulfonyl and bromo substituents reduce NO scavenging efficiency compared to methoxy or aryl groups, which enhance activity through resonance effects .

Bis-Benzothiazole Systems : Compounds with two benzothiazole rings (e.g., the target and compounds) show marked anticancer effects, likely due to improved intercalation or protein-binding capacity .

Steric Considerations : Bulky substituents (e.g., trifluoromethyl in 3d) diminish activity, whereas smaller groups like ethyl or methoxy balance lipophilicity and target engagement .

Biological Activity

The compound 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is part of a class of benzothiazole derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure includes two benzo[d]thiazole moieties and a methylsulfonyl group, which are significant for its biological activity. The presence of these functional groups can enhance its interaction with biological targets.

Antitumor Activity

Benzothiazole derivatives have been widely studied for their potential antitumor properties. A study evaluating various thiazole compounds indicated that structural modifications significantly influence cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups exhibited enhanced activity against leukemia and solid tumor-derived cell lines, with IC50 values ranging from 1.61 to 1.98 µg/mL .

Antimicrobial Activity

While some benzothiazole derivatives have shown promising antimicrobial activity, studies involving the specific compound have yielded mixed results. A synthesis and evaluation of related compounds indicated that none demonstrated significant antiviral or antimicrobial effects against various pathogens, including HIV and bacterial strains . However, certain modifications to the thiazole structure were noted to enhance antibacterial properties in related compounds .

Cholinesterase Inhibition

Recent research has highlighted the potential of thiazole derivatives in neuroprotection and cognition enhancement through cholinesterase inhibition. For example, a compound similar to the one showed effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticancer Efficacy :
    • A series of thiazole compounds were evaluated for their antiproliferative activity against a panel of human cancer cell lines. The study found that modifications at specific positions on the thiazole ring could lead to significant increases in cytotoxicity, demonstrating structure-activity relationships (SAR) that could be leveraged for drug development .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that certain thiazole derivatives could inhibit amyloid-beta aggregation and cholinesterase activity, indicating their potential role in neuroprotection. The most potent derivatives showed IC50 values as low as 0.57 μM against AChE, highlighting their therapeutic promise .

Data Tables

Activity Type Compound IC50 (µM) Target
AntitumorBenzothiazole Derivative1.61Leukemia Cell Lines
AntimicrobialRelated Benzothiazole CompoundsN/AVarious Bacteria
Cholinesterase Inhibition6-Ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)amine0.57AChE

Q & A

Q. Table 1: Comparison of Synthetic Methods for Benzo[d]thiazol-2-amine Derivatives

MethodSolventCatalystYield (%)Purity (HPLC)Reference
Hydrazine in ethylene glycolEthylene glycolNone7892
Hydrazine in waterWaterHCl (0.1 M)8595
Microwave-assistedDMFPd(PPh3)499>99

Q. Table 2: Key Spectral Data for Methylsulfonyl Benzothiazoles

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
Methylsulfonyl (SO2CH3)3.25 (s, 3H)44.2 (CH3)1345 (S=O asym)
Benzo[d]thiazole7.45–8.10 (m, Ar-H)121.5–155.0 (Ar-C)1605 (C=N)

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